Ethyl 2-isocyanatopropionate
Overview
Description
Ethyl 2-isocyanatopropionate is an organic compound with the chemical formula C6H9NO3. It is a colorless liquid with a pungent odor and is known for its low volatility and solubility in various organic solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl 2-isocyanatopropionate can be synthesized through the reaction of ethyl acetate with isocyanate under appropriate conditions . The esterification reaction involves the combination of ethyl acetate and isocyanate, resulting in the formation of this compound. This method is commonly used in laboratory settings and can be scaled up for industrial production.
Chemical Reactions Analysis
Ethyl 2-isocyanatopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl 2-aminopropanoate and carbon dioxide.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-isocyanatopropionate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-isocyanatopropionate involves its interaction with specific molecular targets. It selectively binds to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes . The compound’s anti-inflammatory properties are thought to result from its inhibition of prostaglandin synthesis . Additionally, its ability to inhibit the growth of cancer cells may be related to its interaction with specific cellular pathways.
Comparison with Similar Compounds
Ethyl 2-isocyanatopropionate can be compared with other similar compounds, such as:
- Methyl 3-isocyanatopropanoate
- Ethyl 2-methyl-2-nitropropionate
- Methyl 3-ethyl-2-iodobenzoate
- Ethyl 3-isocyanatopropionate
- Ethyl 2-methyl-3-indolylglyoxylate
- Ethyl 2-methyl-2-nonenoate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific binding affinity to cannabinoid receptors and its diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-28-0 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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